Unique Regioisomer Identity
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is one of three stable regioisomers available commercially. Its structure is unambiguously defined, with the bromine atom at the 8-position. This is a distinct chemical entity from the 6-bromo (CAS 1159976-38-1) and 7-bromo (CAS 1189105-79-0) regioisomers, which are also sold as separate products [1]. As a supporting data point, the parent fragment, 8-Bromo-4-chloroquinazoline (CAS 125096-72-2), is also commercially available with a confirmed purity of 97% . This verifiable structural specificity is the foundational differentiator, ensuring the final vector of any derivative built from this scaffold is the 8-position, a vector that has been explicitly investigated and found to be compatible with potent kinase inhibition [2].
| Evidence Dimension | Chemical Identity (Regiochemistry) |
|---|---|
| Target Compound Data | Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate, CAS 1260859-29-7, InChIKey: HBDJDYCUMMGJPW-UHFFFAOYSA-N |
| Comparator Or Baseline | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate, CAS 1159976-38-1, InChIKey: LVPLDTSUQVYGIZ-UHFFFAOYSA-N [1] |
| Quantified Difference | Bromine substitution at position 8 vs. position 6 on the quinazoline ring; distinct InChIKeys and CAS numbers confirm unique chemical substances. |
| Conditions | N/A (Structural Identity) |
Why This Matters
For procurement, this confirms you are acquiring the correct tool for structure-activity relationship (SAR) studies targeting the 8-position vector, avoiding a fundamental synthesis error.
- [1] PubChem. Compound Summaries for Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (from Achemblock data) and Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate. National Center for Biotechnology Information, 2026. View Source
- [2] HAL Science. HAL TEI export of hal-02926291. A study demonstrating that substitution at the 8-position is compatible with CLK1 inhibition, yielding a compound with nanomolar potency. View Source
